molecular formula C6H4N2 B13627039 4-Isocyanopyridine

4-Isocyanopyridine

Cat. No.: B13627039
M. Wt: 104.11 g/mol
InChI Key: SSZKKPYAIRMYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isocyanopyridine is an organic compound characterized by the presence of an isocyano group attached to the fourth position of a pyridine ring. This compound is part of the broader class of isocyanides, which are known for their unique reactivity due to the dichotomy between carbenoid and triple bond characters. The isocyanide functional group is highly relevant in various fields of science, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanopyridine typically involves the dehydration of formamides using reagents such as phosphorus oxychloride in the presence of triethylamine as a solvent at low temperatures (0°C). This method is efficient and yields high-purity isocyanides in a short amount of time .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar dehydration reactions, ensuring high yields and purity. The process involves parallel synthesis from small-scale reactions in microtiter plates to large-scale multigram reactions, avoiding aqueous workup to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various heterocycles and peptidomimetics, which have potential pharmaceutical applications .

Scientific Research Applications

4-Isocyanopyridine is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isocyanopyridine involves its unique reactivity due to the isocyano group. The compound exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in various chemical reactions. In the Ugi reaction, for example, the isocyano group reacts with an imine and a carboxylic acid to form an acylated isoamide, which then rearranges to generate the final product .

Comparison with Similar Compounds

Uniqueness: 4-Isocyanopyridine is unique due to its specific position of the isocyano group on the pyridine ring, which imparts distinct reactivity and properties compared to other isocyanides. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C6H4N2

Molecular Weight

104.11 g/mol

IUPAC Name

4-isocyanopyridine

InChI

InChI=1S/C6H4N2/c1-7-6-2-4-8-5-3-6/h2-5H

InChI Key

SSZKKPYAIRMYHZ-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC=NC=C1

Origin of Product

United States

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